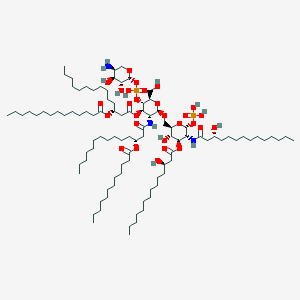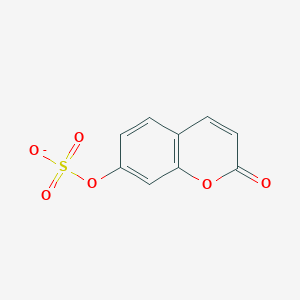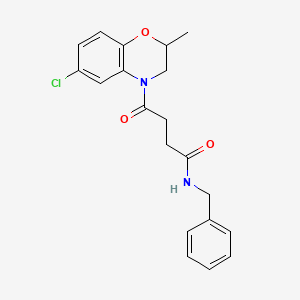![molecular formula C22H31N3O B1255383 4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1255383.png)
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol is a member of phenols.
Applications De Recherche Scientifique
Phenolic Compounds and Environmental Interactions
Phenolic compounds, including those with structures similar to the specified compound, have been studied for their interactions with environmental pollutants and potential benefits. For instance, some phenolic compounds have been identified as effective scavengers of environmental pollutants, including methylglyoxal, a byproduct of food processing that can contribute to the formation of harmful compounds like advanced glycation end products (AGEs) and acrylamide. These phenolic compounds can mitigate the effects of methylglyoxal through their nucleophilic reactivity, suggesting a potential application in food safety and preservation to reduce the intake of harmful substances (Zheng et al., 2020).
Biological and Pharmacological Effects
The biological and pharmacological effects of phenolic compounds have been a subject of extensive research. For example, chlorogenic acid (CGA), a widely available phenolic acid found in green coffee extracts and tea, exhibits a wide range of therapeutic roles, including antioxidant activity, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. These findings highlight the potential of phenolic compounds in the treatment and management of various disorders, suggesting a role for similar compounds in medicinal chemistry and pharmacotherapy (Naveed et al., 2018).
Antioxidant Properties and Applications
The antioxidant properties of phenolic compounds have been leveraged in various applications, including the development of chemosensors for detecting metal ions and other analytes. Compounds based on phenolic structures, such as 4-methyl-2,6-diformylphenol, have been utilized in creating highly selective and sensitive chemosensors, indicating their utility in analytical chemistry and environmental monitoring (Roy, 2021).
Propriétés
Formule moléculaire |
C22H31N3O |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
4-[[(4S)-3-[2-(1-adamantyl)ethyl]-2-amino-4,5-dihydroimidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C22H31N3O/c23-21-24-14-19(10-15-1-3-20(26)4-2-15)25(21)6-5-22-11-16-7-17(12-22)9-18(8-16)13-22/h1-4,16-19,26H,5-14H2,(H2,23,24)/t16?,17?,18?,19-,22?/m0/s1 |
Clé InChI |
FLQJADCPCJPEIP-ONUXSRJRSA-N |
SMILES isomérique |
C1[C@@H](N(C(=N1)N)CCC23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCN4C(CN=C4N)CC5=CC=C(C=C5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



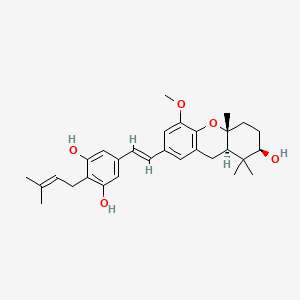
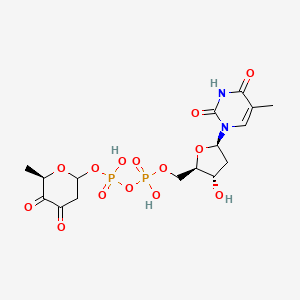
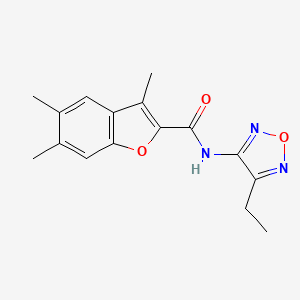

![3-[5-(5-methyl-2-thiophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B1255308.png)
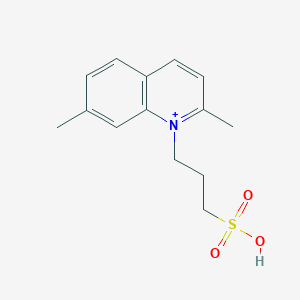
![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
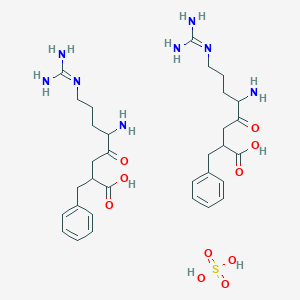
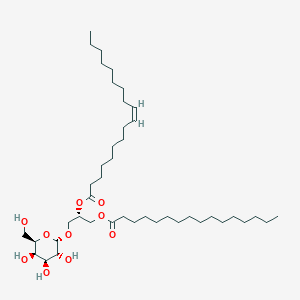
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

